molecular formula C10H18N4O B6628038 [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol

Cat. No. B6628038
M. Wt: 210.28 g/mol
InChI Key: GPFVCJOSSPTTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol, also known as MTRM, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has also been studied for its potential as a treatment for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol is not fully understood, but it is believed to act on the GABAergic and glutamatergic systems in the brain. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has been shown to have a number of biochemical and physiological effects in animal models. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has been shown to increase the levels of antioxidants in the brain, which may contribute to its neuroprotective effects. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential as a treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has a number of advantages for use in lab experiments. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol is stable and can be easily synthesized in high purity and high yield. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol is also relatively inexpensive compared to other compounds used in scientific research. However, [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has some limitations for use in lab experiments. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol has a relatively short half-life, which may limit its effectiveness in some experiments. [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol also has limited solubility in water, which may affect its bioavailability.

Future Directions

There are a number of future directions for research on [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol. One area of research is to further explore the mechanism of action of [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol and its potential as a treatment for neurological disorders. Another area of research is to explore the potential of [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol as a treatment for other disorders, such as substance abuse disorders. Additionally, further optimization of the synthesis method for [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol may lead to improvements in yield and purity.

Synthesis Methods

[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol can be synthesized through a multi-step process starting with 2-chloroethylamine hydrochloride and 3-methyl-2-pyrrolidone. The resulting intermediate is then reacted with 2-methyl-1,2,4-triazole-3-carboxaldehyde to form [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol. This synthesis method has been optimized to yield high purity and high yield of [3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol.

properties

IUPAC Name

[3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8-3-4-14(9(8)6-15)5-10-11-7-12-13(10)2/h7-9,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVCJOSSPTTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)CC2=NC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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